

Application Notes and Protocols for Studying Phosphoinositide Signaling Using Myo-Inositol, Hexaacetate

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Compound of Interest

Compound Name: *myo-Inositol,hexaacetate*

Cat. No.: *B043836*

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Introduction

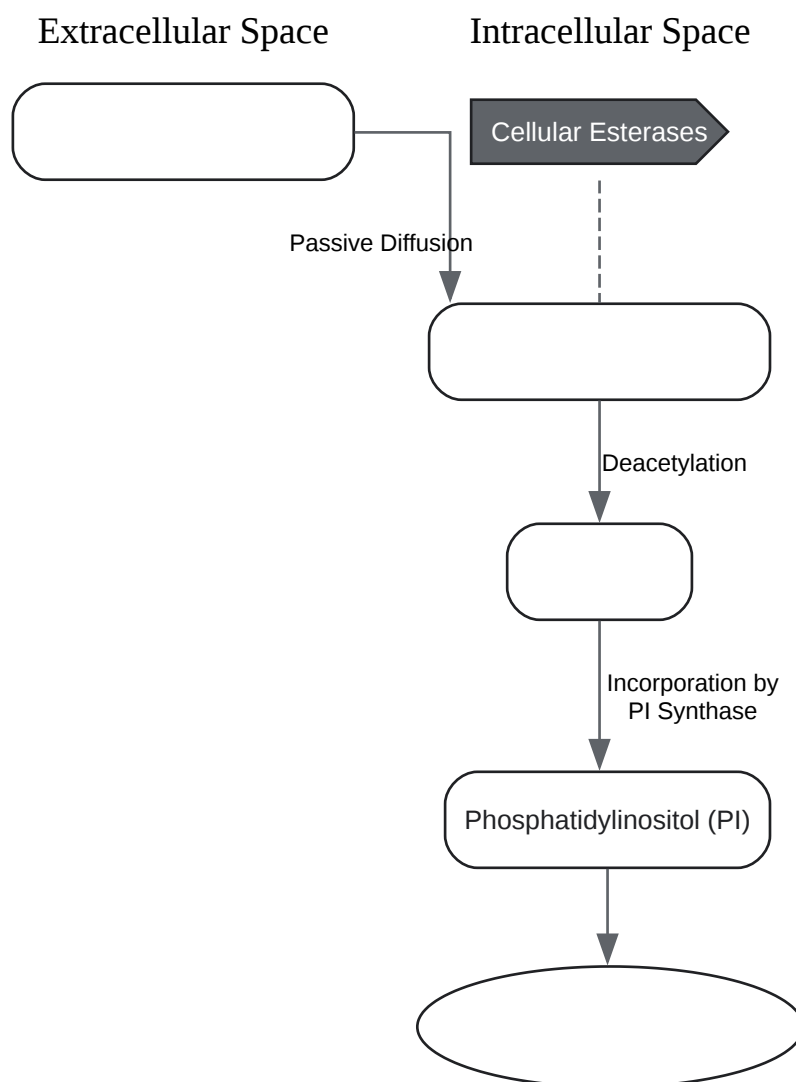
Phosphoinositide (PI) signaling pathways are central to a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The dysregulation of these pathways is frequently implicated in various diseases, including cancer and metabolic disorders. A key precursor for the synthesis of all phosphoinositides is myo-inositol. Studying the dynamics of PI signaling often requires modulating the intracellular concentration of myo-inositol.

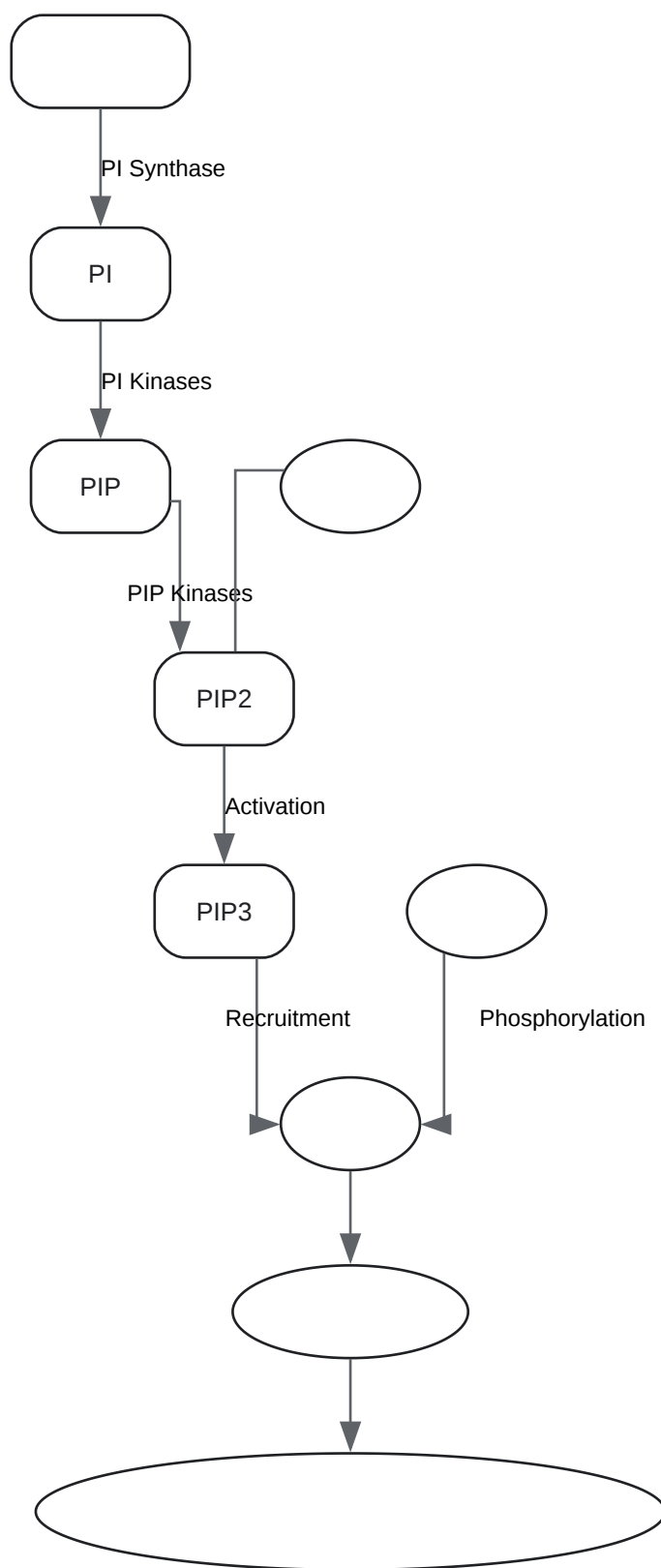
myo-Inositol, a polar molecule, relies on specific transporters for its entry into cells.^[1] To circumvent this and facilitate a more direct method of increasing intracellular myo-inositol levels, the cell-permeable derivative, **myo-inositol,hexaacetate**, can be utilized. This acetylated form readily crosses the cell membrane, and once inside the cell, it is hydrolyzed by intracellular esterases to release free myo-inositol. This approach allows for the study of the downstream effects of increased myo-inositol availability on phosphoinositide synthesis and signaling cascades, such as the PI3K/Akt pathway.

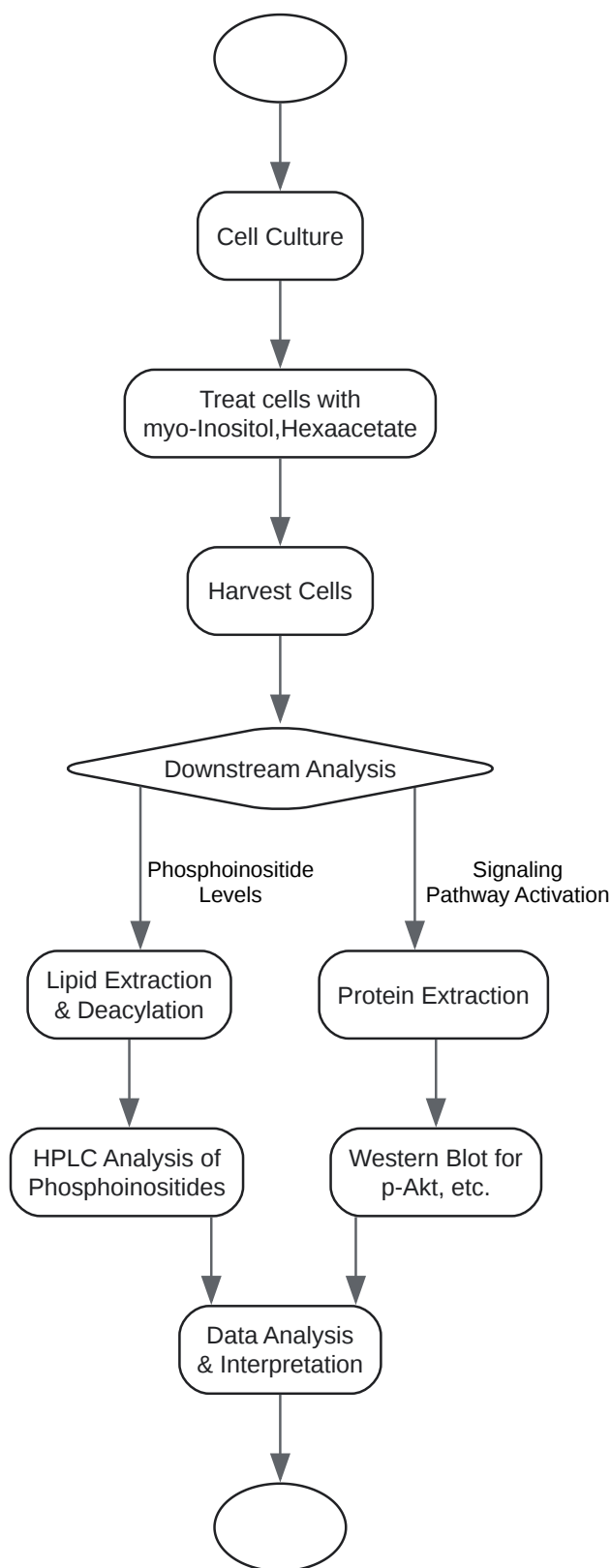
These application notes provide a comprehensive overview and detailed protocols for using **myo-inositol,hexaacetate** as a tool to investigate phosphoinositide signaling.

Principle of Action

The fundamental principle behind using **myo-inositol,hexaacetate** is its ability to serve as a pro-drug for myo-inositol. The six acetate groups render the molecule lipophilic, enabling its passive diffusion across the plasma membrane. Once in the cytoplasm, non-specific cellular esterases cleave the acetate groups, liberating myo-inositol. The increased intracellular pool of myo-inositol then becomes available for phosphatidylinositol (PI) synthase, which catalyzes its incorporation into phosphatidylinositol, the foundational lipid for all phosphoinositides. This can subsequently lead to an increased flux through the PI signaling pathways.







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References

- 1. Reactome | Inositol transporters [reactome.org]
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